molecular formula C8H4BrClNO4P-2 B1234777 5-Bromo-4-chloro-3-indolyl phosphate

5-Bromo-4-chloro-3-indolyl phosphate

Cat. No.: B1234777
M. Wt: 324.45 g/mol
InChI Key: QRXMUCSWCMTJGU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indolyl phosphate: is a synthetic compound known for its application as a chromogenic substrate in biochemical assays. It is particularly used for the detection of alkaline phosphatase activity. The compound is characterized by the presence of bromine, chlorine, and a phosphonatooxy group attached to an indole ring, making it a versatile tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate typically involves the following steps:

    Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine atoms.

    Phosphorylation: The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

    Large-scale Bromination and Chlorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

    Efficient Phosphorylation: Employing continuous flow reactors or batch reactors to introduce the phosphoryl group efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur, especially targeting the halogen atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Products include various oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with hydrogen replacing the halogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

Chemistry:

  • Used as a chromogenic substrate in various assays to detect enzyme activity.
  • Employed in synthetic organic chemistry for the preparation of complex molecules.

Biology:

  • Utilized in immunoblotting and in situ hybridization techniques.
  • Helps in the detection of specific enzymes in biological samples.

Medicine:

  • Applied in diagnostic assays to detect enzyme-related diseases.
  • Used in research to study enzyme kinetics and inhibition.

Industry:

  • Employed in the production of diagnostic kits and biochemical reagents.
  • Used in quality control processes to ensure the activity of enzymes in various products.

Mechanism of Action

The compound acts as a substrate for alkaline phosphatase. When the enzyme cleaves the phosphate group, it produces a colored product, which can be easily detected. This reaction is used to measure the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the cleavage of the phosphate group occurs, leading to the formation of a detectable product.

Comparison with Similar Compounds

    5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used for similar applications.

    X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside): Used for the detection of β-galactosidase activity.

Uniqueness:

    This compound: is unique due to its specific application in detecting alkaline phosphatase activity, whereas similar compounds like X-Gal are used for different enzymes.

  • The presence of the phosphonatooxy group provides distinct reactivity and detection capabilities compared to other chromogenic substrates.

This compound’s versatility and specificity make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C8H4BrClNO4P-2

Molecular Weight

324.45 g/mol

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) phosphate

InChI

InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2

InChI Key

QRXMUCSWCMTJGU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br

Origin of Product

United States

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